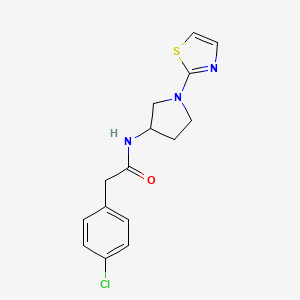
2-(4-fluorophenyl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is also known by its chemical name, TAK-659, and has been studied for its role as a kinase inhibitor.
Scientific Research Applications
Biological Activities and Pharmaceutical Applications
Thiophene Derivatives in Pharmaceuticals : Thiophene, a structural component similar to the chemical , exhibits various biological activities such as antibacterial, antifungal, antivirus, and antiprotozoal properties. These derivatives are also used in material science and pharmaceuticals, indicating the potential application of related compounds in diverse therapeutic areas (Nagaraju et al., 2018).
Anticancer Properties : A derivative with a similar fluorophenyl component has shown potent cytotoxic activity against various cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This suggests that compounds with similar structural features may have applications in cancer therapy (Riadi et al., 2021).
Antiallergic Agents : N-(pyridin-4-yl)-(indol-3-yl)acetamides, which share structural similarities with the compound , have been explored as novel antiallergic compounds. They demonstrate potent antiallergic potency, suggesting possible applications in treating allergic reactions (Menciu et al., 1999).
Binding with Human Serum Albumin : Thiosemicarbazone derivatives, related to the compound, show significant binding to human serum albumin (HSA). This indicates potential for drug delivery and pharmacokinetic applications, as HSA binding is crucial in drug distribution and metabolism (Karthikeyan et al., 2016).
Material Science and Analytical Chemistry
Polymeric Applications : Polymeric thiophenes, closely related to the compound , are utilized in electronic applications such as transistors, sensors, and solar cells. This suggests potential material science applications for similar compounds (Nagaraju et al., 2018).
Chemodosimeter Development : Compounds with structural similarities have been developed as chemodosimeters in aqueous solutions, indicating potential uses in analytical chemistry for detecting specific ions or molecules (Wu et al., 2007).
Synthesis and Chemical Properties
- Synthetic Pathways : Research on compounds with similar structural features involves exploring efficient synthetic pathways, which is vital for pharmaceutical and material science applications. Studies on synthesis, structure, and molecular docking enhance the understanding of these compounds' properties and potential applications (Sharma et al., 2018).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2OS/c25-19-12-10-17(11-13-19)16-22(28)26-14-15-29-24-20-8-4-5-9-21(20)27-23(24)18-6-2-1-3-7-18/h1-13,27H,14-16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOUVYMEKUQEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2888255.png)



![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2888261.png)

![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)



![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)